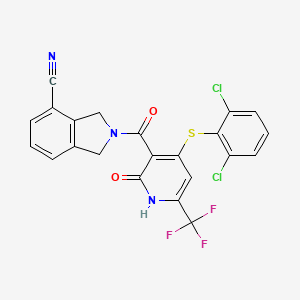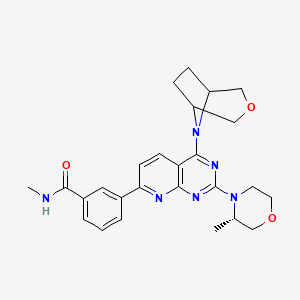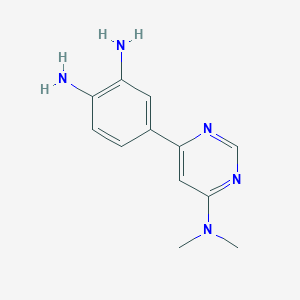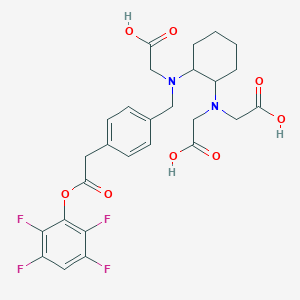
6-Bromochroman-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromocroman-3-carbonitrilo es un compuesto orgánico con la fórmula molecular C10H8BrNO. Es un derivado del cromano, que presenta un átomo de bromo en la posición 6 y un grupo nitrilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Bromocroman-3-carbonitrilo típicamente implica la bromación del cromano-3-carbonitrilo. Un método común es la reacción del cromano-3-carbonitrilo con bromo en presencia de un solvente adecuado, como el ácido acético, bajo condiciones controladas de temperatura. La reacción procede a través de una sustitución electrofílica aromática, donde el átomo de bromo se introduce en la posición 6 del anillo de cromano.
Métodos de producción industrial: La producción industrial de 6-Bromocroman-3-carbonitrilo puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Bromocroman-3-carbonitrilo sufre diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede sustituirse con otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de reducción: El grupo nitrilo puede reducirse a una amina utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Reacciones de oxidación: El anillo de cromano puede oxidarse para formar derivados de cromona.
Reactivos y condiciones comunes:
Sustitución: Nucleófilos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN) en disolventes apróticos polares.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter seco.
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Productos principales:
Sustitución: Formación de 6-azidocroman-3-carbonitrilo o 6-tiocianatocroman-3-carbonitrilo.
Reducción: Formación de 6-bromocroman-3-amina.
Oxidación: Formación de 6-bromocromona-3-carbonitrilo.
Aplicaciones Científicas De Investigación
6-Bromocroman-3-carbonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como precursor para el desarrollo de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Bromocroman-3-carbonitrilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitrilo puede formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en la actividad biológica del compuesto.
Compuestos similares:
6-Bromocromona-3-carbonitrilo: Estructura similar pero con un grupo carbonilo en la posición 4.
2-Amino-4H-pirano-3-carbonitrilo: Contiene un anillo de pirano en lugar de un anillo de cromano.
6-Bromocroman-3-amina: Estructura similar pero con un grupo amina en lugar de un grupo nitrilo.
Unicidad: 6-Bromocroman-3-carbonitrilo es único debido a la presencia tanto de un átomo de bromo como de un grupo nitrilo en el anillo de cromano, lo que le confiere una reactividad química y una potencial actividad biológica distintas. Esta combinación de grupos funcionales lo convierte en un intermedio valioso en la síntesis orgánica y en un candidato para diversas aplicaciones en la investigación y la industria.
Comparación Con Compuestos Similares
6-Bromochromone-3-carbonitrile: Similar structure but with a carbonyl group at the 4th position.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a chroman ring.
6-Bromochroman-3-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 6-Bromochroman-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the chroman ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Propiedades
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIUJGZHDTVVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)

![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)

![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)



![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
